molecular formula C18H21N3O B2791198 N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine CAS No. 631843-10-2

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2791198
CAS No.: 631843-10-2
M. Wt: 295.386
InChI Key: FQVJKZZWTGYZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine is a high-purity chemical reagent designed for research applications. This compound belongs to the 1H-benzo[d]imidazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzimidazole derivatives have demonstrated significant potential in anticancer research, with studies showing that specific analogues function as potent human topoisomerase I (Hu Topo I) inhibitors, a validated target in oncology. These compounds can induce cell cycle arrest at the G2/M phase, indicating a mechanism that triggers DNA damage difficult for cancer cells to repair . Furthermore, structural analogues featuring the 1-isopropyl-1H-benzo[d]imidazol-2-amine moiety have been identified as potent antagonists of the PqsR (Pseudomonas Quinolone Signal Receptor) in Pseudomonas aeruginosa . Targeting this quorum-sensing system represents a promising anti-virulence strategy, as it can reduce the production of pyocyanin and biofilm maturation without exerting direct bactericidal pressure, potentially mitigating resistance development . The specific substitution pattern of this compound—incorporating a N-(4-ethoxyphenyl) group and an isopropyl moiety—is optimized to enhance binding affinity and selectivity for target proteins. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant Safety Data Sheets (SDS) prior to use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJKZZWTGYZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the reaction of 4-ethoxyaniline with isopropylamine and a benzodiazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 1-Position

Compound 4 ():

  • Structure: 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one.
  • Key Differences:
    • The 2-position is a ketone (oxo group) instead of an amine.
    • A methyl group is present at the 5-position of the benzimidazole.

Compound 22 ():

  • Structure: 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine.
  • Key Differences:
    • A bulky naphthylmethyl group replaces the isopropyl group at the 1-position.
  • Implications:
    • Increased hydrophobicity and steric hindrance may reduce membrane permeability compared to the smaller isopropyl substituent .

Substituent Effects at the 2-Position

Compound 3ac ():

  • Structure: N-(4-methoxyphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine.
  • Key Differences:
    • A tosyl group (electron-withdrawing) replaces the isopropyl group at the 1-position.
    • The 4-methoxyphenyl group (vs. 4-ethoxyphenyl) has slightly lower lipophilicity.
  • Implications: The tosyl group enhances reactivity in substitution reactions but reduces basicity of the amine. Methoxy vs.

RAF265 ():

  • Structure: 1-Methyl-5-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-2-amine.
  • Key Differences:
    • A trifluoromethylphenyl group and pyridinyloxy substituent introduce strong electron-withdrawing effects.
  • Implications: Trifluoromethyl groups enhance binding to hydrophobic protein pockets. Solubility in DMSO (192.89 mM) and ethanol (63.65 mM) suggests favorable formulation properties .

Physicochemical Properties

Property Target Compound RAF265 () Compound 3ac ()
Lipophilicity (logP) Estimated ~3.5 (ethoxy group) Higher (CF3 groups) ~3.0 (methoxy group)
Solubility Not reported 192.89 mM (DMSO) Likely moderate (tosyl group)
Hydrogen Bonding Amine donor (+NH) Amine donor (+NH) Tosyl group (acceptor only)

Biological Activity

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This compound features an ethoxy group and an isopropyl substituent on a benzimidazole core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes, impacting metabolic processes.
  • Receptors : It could bind to receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

CompoundMicrobial TargetInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
This compoundNot yet evaluated-

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A recent study demonstrated that a structurally similar benzimidazole compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and isopropyl groups can significantly influence the compound's efficacy and selectivity.

ModificationEffect on Activity
Ethoxy group substitutionIncreased antimicrobial activity
Isopropyl group variationEnhanced anticancer effects

Q & A

Basic Research Question: What are the optimal synthetic routes for N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine, and how can reaction yields be improved?

Methodological Answer:
The synthesis of imidazole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., piperidinyl-substituted benzimidazoles) are synthesized using brominated intermediates and HBr in refluxing ethanol, achieving yields of ~70% after purification . To optimize yields:

  • Catalyst Selection : Use Raney nickel instead of Pd/C to avoid dehalogenation side reactions (critical for halogen-containing precursors) .
  • Temperature Control : Maintain reflux temperatures (e.g., 90°C for 3–4 hours) to ensure complete cyclization of intermediates .
  • Solvent Systems : Ethanol or DMF is preferred for imidazole ring formation, while aqueous mixtures (e.g., DMSO/water) aid recrystallization .

Basic Research Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks within ±0.001 Da accuracy) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or π-stacking interactions in the benzimidazole core .
  • Elemental Analysis (CHN) : Validates purity (>98%) by matching experimental and theoretical C/H/N percentages .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:
SAR studies should focus on modulating key functional groups:

  • Ethoxyphenyl Group : Replace with fluorophenyl or chlorophenyl to assess electronic effects on receptor binding (e.g., histamine H1/H4 receptors) .
  • Isopropyl Substituent : Compare with bulkier tert-butyl groups to study steric hindrance in enzyme active sites .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) and in silico docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Question: How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability. Mitigation strategies include:

  • ADME Profiling : Perform hepatic microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the imidazole ring) .
  • Formulation Adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .
  • Pharmacokinetic Studies : Measure plasma half-life (t1/2) and AUC in rodent models to correlate in vitro IC50 with effective doses .

Advanced Research Question: What experimental approaches can address conflicting reports on the compound’s solubility and stability?

Methodological Answer:
Contradictory solubility data may stem from polymorphic forms or pH-dependent ionization:

  • pH-Solubility Profiling : Test solubility in buffers (pH 1–10) to identify optimal conditions for biological testing .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Polymorph Screening : Use solvent-drop grinding or thermal gradient crystallization to isolate stable crystalline forms .

Advanced Research Question: How can researchers validate the compound’s mechanism of action when preliminary data conflicts with established pathways?

Methodological Answer:

  • Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography with biotinylated probes) to identify off-target interactions .
  • CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., histamine receptors) to confirm pathway specificity .
  • Dose-Response Analysis : Compare EC50 values across multiple assays (e.g., calcium flux vs. cAMP assays) to rule out assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.